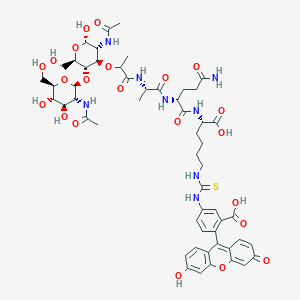
Gmdp-lys-flutc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gmdp-lys-flutc is a fluorescently labeled guanosine diphosphate analog. This compound has gained popularity in scientific research due to its unique properties, particularly its ability to act as a tool for studying GTPase activity, protein-protein interactions, and signal transduction pathways.
Vorbereitungsmethoden
Gmdp-lys-flutc is synthesized by coupling fluorescein isothiocyanate to the epsilon-amino group of lysine residue in guanosine diphosphate. The reaction is carried out in an aqueous buffer at pH 8.5-9.5, and the product is purified by high-performance liquid chromatography
Analyse Chemischer Reaktionen
Gmdp-lys-flutc primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include fluorescein isothiocyanate and lysine. The major product formed from these reactions is the fluorescently labeled guanosine diphosphate analog.
Wissenschaftliche Forschungsanwendungen
Gmdp-lys-flutc is widely used in scientific research for various applications:
Chemistry: It serves as a probe for studying GTPase activity and protein-protein interactions.
Biology: The compound is used to monitor signal transduction pathways in living cells and tissues without affecting their viability or function.
Industry: The compound’s fluorescent properties make it useful in various biochemical assays and fluorescence microscopy techniques.
Wirkmechanismus
Gmdp-lys-flutc functions as a competitive inhibitor of GTP binding to GTPases. It binds to the nucleotide-binding site of GTPases, preventing the binding of GTP and inhibiting GTP hydrolysis. The fluorescence of this compound changes upon binding to GTPases, allowing for the monitoring of GTPase activity in real-time.
Vergleich Mit ähnlichen Verbindungen
Gmdp-lys-flutc is unique due to its fluorescent labeling and specific inhibition of GTP binding to GTPases. Similar compounds include other fluorescently labeled nucleotide analogs, such as fluorescein-labeled ATP and rhodamine-labeled GTP. These compounds also serve as probes for studying nucleotide-binding proteins and their interactions.
Eigenschaften
CAS-Nummer |
143873-62-5 |
|---|---|
Molekularformel |
C54H68N8O22S |
Molekulargewicht |
1213.2 g/mol |
IUPAC-Name |
5-[[(5S)-5-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C54H68N8O22S/c1-22(57-48(73)23(2)80-46-42(59-25(4)66)52(79)82-38(21-64)45(46)84-53-41(58-24(3)65)44(71)43(70)37(20-63)83-53)47(72)61-33(14-15-39(55)69)49(74)62-34(51(77)78)7-5-6-16-56-54(85)60-26-8-11-29(32(17-26)50(75)76)40-30-12-9-27(67)18-35(30)81-36-19-28(68)10-13-31(36)40/h8-13,17-19,22-23,33-34,37-38,41-46,52-53,63-64,67,70-71,79H,5-7,14-16,20-21H2,1-4H3,(H2,55,69)(H,57,73)(H,58,65)(H,59,66)(H,61,72)(H,62,74)(H,75,76)(H,77,78)(H2,56,60,85)/t22-,23?,33+,34-,37+,38+,41+,42+,43+,44+,45+,46+,52-,53-/m0/s1 |
InChI-Schlüssel |
IYEPWZGLWUMXLB-ZMSHBMNVSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]5[C@H]([C@H](O[C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
Synonyme |
fluoresceinthiocarbamoyl-Lys-GlcNAc-1-4-MurNAc-Ala-isoglutamine fluoresceinthiocarbamoyl-Lys-GMDP fluorescent ligand, GlcNAc-beta1-4-Mur-N-Ac-alanyl-D-isoglutamine-lysine-FluTC GMDP-Lys-FluTC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















